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Description
Ethyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS 624720-35-0) is a high-value chemical building block specifically designed for research and development, particularly in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 11 H 13 N 3 O 2 and a molecular weight of 219.24 g/mol, features an indazole scaffold substituted with an amino group and an ethyl acetate side chain . The presence of the reactive 6-amino group makes it a versatile intermediate for further functionalization, enabling the synthesis of more complex molecules for biological screening . Its primary research application lies in its use as a key precursor for the development of potential pharmaceutical candidates. The structural motif of the indazole core is of significant interest in the design of compounds for various therapeutic areas. Researchers utilize this ester-protected intermediate to synthesize the corresponding carboxylic acid, 2-(6-amino-1H-indazol-1-yl)acetic acid (CAS 938514-11-5), which can be further coupled to create novel chemical entities . The compound is characterized by its SMILES string, CCOC(=O)CN1C2=C(C=CC(=C2)N)C=N1, which provides a definitive representation of its molecular structure . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers can access batch-specific documentation and Certificates of Analysis (COA) to ensure quality and consistency in their experimental work.
Structure
2D Structure
Chemical Structure Depiction
3D Structure
Interactive Chemical Structure Model
Properties
IUPAC Name
ethyl 2-(6-aminoindazol-1-yl)acetate
Source
Details
Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Synthetic Strategies and Chemical Transformations of Ethyl 2 6 Amino 1h Indazol 1 Yl Acetate and Related Scaffolds
Regioselective Synthesis of 1-Substituted Indazoles: Focusing on N1-Alkylation Methodologies
The regioselective alkylation of the indazole nucleus presents a considerable challenge in synthetic organic chemistry due to the presence of two reactive nitrogen atoms (N1 and N2). The formation of the desired N1-substituted product is often accompanied by the isomeric N2-substituted product, necessitating precise control over reaction conditions. beilstein-journals.org
One-Pot Synthetic Approaches for Ethyl 2-(6-amino-1H-indazol-1-yl)acetate
While a direct one-pot synthesis of this compound from simple precursors is not extensively documented, a common and efficient approach involves a multi-step, one-pot sequence starting from a nitro-substituted precursor. This strategy typically begins with the N1-alkylation of 6-nitro-1H-indazole, followed by the reduction of the nitro group.
The initial step involves the reaction of 6-nitro-1H-indazole with an alkylating agent, such as ethyl bromoacetate (B1195939), in the presence of a base. This reaction yields ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. Subsequently, without isolation of the intermediate, a reducing agent is introduced to the reaction mixture to convert the nitro group to an amino group, affording the final product. This sequential one-pot approach offers advantages in terms of operational simplicity and time efficiency. researchgate.netorgchemres.org
Optimization of Reaction Conditions and Reagent Selection for Enhanced Yields
Achieving high regioselectivity and yield in the N1-alkylation of indazoles is critically dependent on the careful selection of reagents and optimization of reaction parameters. Factors such as the choice of base, solvent, and the nature of the alkylating agent play a crucial role. beilstein-journals.orgd-nb.info
For the synthesis of N1-alkylated indazoles, a variety of bases have been explored, with sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) often providing high N1 selectivity. beilstein-journals.org The use of cesium carbonate (Cs2CO3) has also been shown to favor the formation of N1-substituted products. beilstein-journals.org The choice of solvent is equally important, with polar aprotic solvents like dimethylformamide (DMF) and THF being commonly employed. beilstein-journals.org The reaction temperature and duration are also optimized to maximize the yield of the desired N1 isomer while minimizing the formation of the N2 isomer and other side products.
The following table summarizes the impact of different bases and solvents on the N1-alkylation of a model indazole substrate, highlighting the conditions that favor the desired regioselectivity.
Derivatization from Nitro-Substituted Indazole Precursors
A prevalent and effective strategy for the synthesis of this compound involves the use of 6-nitro-1H-indazole as a starting material. This method proceeds in two main steps: N1-alkylation followed by nitro group reduction.
The first step is the regioselective N1-alkylation of 6-nitro-1H-indazole with ethyl bromoacetate. This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF) or ethanol, with a base like potassium carbonate (K2CO3) to facilitate the reaction. researchgate.netresearchgate.net The addition of a phase-transfer catalyst, such as tetra-n-butylammonium iodide, can enhance the reaction rate and yield. researchgate.net
The subsequent step is the reduction of the nitro group in the resulting ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or the use of reducing agents like tin(II) chloride (SnCl2) in an acidic medium. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
Step 2: Nitro Reduction
Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate --([H])--> this compound
Diverse Synthetic Routes for Indazole Analogues
The construction of the core indazole ring system is a fundamental aspect of synthesizing this compound and its analogues. Various synthetic methodologies have been developed, with cyclization reactions and palladium-catalyzed C-H amination being particularly prominent.
Cyclization Reactions in Indazole Construction
Cyclization reactions are a cornerstone in the synthesis of the indazole scaffold. These can be broadly categorized into intramolecular and intermolecular processes, often involving the formation of the critical N-N bond.
One notable method is the Davis-Beirut reaction , which provides an efficient synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors under either acidic or basic conditions. wikipedia.orgnih.govacs.orgnih.gov This reaction proceeds through an N,N-bond forming heterocyclization. wikipedia.orgacs.orgnih.gov While it primarily yields 2H-indazoles, these can sometimes be converted to the corresponding 1H-isomers. wikipedia.org
Intramolecular cyclization of appropriately substituted precursors is a common strategy. For instance, the cyclization of o-haloaryl N-sulfonylhydrazones, mediated by copper catalysts, can yield 1H-indazoles. nih.gov Another example is the reductive cyclization of o-nitrobenzylidene amines, which can be promoted by various reagents to form 2-aryl-2H-indazoles. organic-chemistry.org The intramolecular cyclization of nitrile imines has also been reported as a route to indazoles. acs.org
Intermolecular approaches , such as 1,3-dipolar cycloadditions, are also employed. The reaction between diazo compounds and arynes can provide a direct and efficient route to a wide range of substituted indazoles. organic-chemistry.org
The following table provides an overview of different cyclization strategies for indazole synthesis.
Palladium-Catalyzed C-H Amination for Indazole Formation
Palladium-catalyzed reactions have emerged as powerful tools for the construction of carbon-nitrogen bonds, and this has been extended to the synthesis of indazoles. rsc.orgacs.orgresearchgate.net Intramolecular C-H amination, in particular, offers a direct and atom-economical approach to the indazole ring system.
This strategy often involves the cyclization of hydrazone derivatives. For example, a palladium catalyst, in the presence of an oxidant and a co-catalyst, can effect the cyclization of benzophenone (B1666685) tosylhydrazones through C-H activation followed by intramolecular amination. nih.gov A common catalyst system for this transformation is Pd(OAc)2 with Cu(OAc)2 and a silver salt. nih.govnih.govresearchgate.net This method is tolerant of various functional groups and can provide good to high yields of the desired indazole products. nih.govnih.gov
The synthesis of 1H-indazoles from aminohydrazones via a ligand-free palladium-catalyzed intramolecular C-H amination has also been reported, showcasing a versatile approach to this heterocyclic core. nih.gov These methods highlight the utility of modern catalytic systems in streamlining the synthesis of complex heterocyclic molecules like indazoles. rsc.orgorganic-chemistry.org
Condensation and Substitution Reactions for Functionalization
The chemical versatility of this compound stems from two primary reactive sites: the 6-amino group on the indazole ring and the active methylene (B1212753) group of the acetate (B1210297) side chain. These sites allow for a variety of condensation and substitution reactions to introduce new functional groups and build upon the core scaffold.
A foundational substitution reaction in the synthesis of the parent scaffold involves the N-alkylation of a substituted indazole. For instance, the direct precursor, ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, is synthesized by reacting 6-nitroindazole (B21905) with ethyl bromoacetate in the presence of a base like potassium carbonate. researchgate.netresearchgate.net This reaction typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography. The subsequent reduction of the nitro group provides the target 6-amino derivative.
The 6-amino group is a nucleophilic handle that readily participates in various functionalization reactions:
Amide Bond Formation: One of the most common transformations is the acylation of the amino group to form amides. This can be achieved by reacting the amine with carboxylic acids using standard coupling reagents. A variety of reagents and protocols have been developed for this purpose, with common examples including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA). nih.govgrowingscience.com Alternatively, acyl chlorides can be used under Schotten-Baumann conditions, typically in the presence of a base like pyridine (B92270) or a tertiary amine. fishersci.co.uk These reactions are fundamental in medicinal chemistry for linking the indazole core to other pharmacophoric fragments. nih.gov
Schiff Base Formation: Condensation with aldehydes and ketones provides imines, also known as Schiff bases. This reaction is often catalyzed by acids, such as perchloric acid, and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. bibliotekanauki.plresearchgate.net The resulting imine C=N bond can be further reduced to a secondary amine, providing another route for structural diversification.
The ester group and its adjacent methylene also offer avenues for chemical modification:
Hydrolysis and Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using the amide bond formation strategies mentioned above, effectively extending the molecule from the N1-position.
Condensation of the Active Methylene Group: While less common for this specific substrate, the methylene group alpha to the ester carbonyl can potentially participate in condensation reactions, similar to how ethyl nitroacetate (B1208598) condenses with aldehydes to form nitroacrylates. nih.gov
These reactions highlight the utility of this compound as a versatile intermediate for creating libraries of functionalized indazole derivatives for biological screening.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
The unambiguous determination of the chemical structure, particularly the regiochemistry of substitution on the indazole ring, is critical. Advanced spectroscopic and analytical techniques are indispensable tools for achieving this, providing detailed insights into connectivity, molecular weight, and three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomer Differentiation and Structural Confirmation
NMR spectroscopy is a powerful method for distinguishing between the N1 and N2 regioisomers that commonly form during the N-alkylation of indazoles. nih.gov The chemical environment of the protons and carbons in the molecule differs significantly between the two isomers, leading to distinct NMR spectra. ipb.pt
Several advanced NMR techniques are employed to definitively assign the correct isomeric structure:
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects spatial proximity between protons. For an N1-substituted indazole, a NOESY correlation is expected between the protons of the substituent (e.g., the -CH2- of the acetate group) and the H-7 proton of the indazole ring. Conversely, for the N2-isomer, this correlation would be absent. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. The differentiation of N1 and N2 isomers can be achieved by analyzing the correlations between the methylene protons of the ethyl acetate group and the carbons of the indazole core. d-nb.info
In the N1-isomer , the N1-CH₂ protons will show a correlation to the C7a carbon.
In the N2-isomer , the N2-CH₂ protons will show a correlation to the C3 carbon. d-nb.info
This difference in correlation patterns provides a definitive method for assigning the site of substitution. d-nb.info
¹H-¹⁵N HMBC: Direct detection of the correlation between the substituent protons and the nitrogen atoms of the indazole ring provides unambiguous proof of the substitution site. The N1-CH₂ protons will show a correlation to the N1 nitrogen, while the N2-CH₂ protons will correlate with the N2 nitrogen. nih.gov
The key diagnostic features in the NMR spectra that allow for isomer differentiation are summarized in the table below.
NMR Technique
Observation for N1-Isomer
Observation for N2-Isomer
Reference
NOESY
Correlation between N1-CH₂ protons and H-7 proton
No correlation between N2-CH₂ protons and H-7 proton
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of synthesized compounds and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used to generate the protonated molecular ion [M+H]⁺, confirming the molecular formula. researchgate.net
Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) can further elucidate the structure and distinguish it from isomers. For indazole derivatives, characteristic fragmentation pathways have been studied, particularly in the context of synthetic cannabinoids. nih.govresearchgate.net The fragmentation of this compound would be expected to involve key cleavages:
Loss of the Ethyl Group: Cleavage of the ester can result in the loss of an ethyl radical (-•CH₂CH₃) or ethylene (B1197577) (-CH₂=CH₂) from the [M+H]⁺ ion.
Loss of the Ethoxycarbonyl Group: The entire ester group can be lost as a radical.
Cleavage of the Acetate Side Chain: The bond between the indazole N1 nitrogen and the acetate methylene carbon can break, leading to a fragment corresponding to the 6-aminoindazole cation.
Ring Fragmentation: Fragmentation of the indazole ring itself can also occur, though this is typically less common under soft ionization conditions.
The predicted fragmentation pathways provide a fingerprint that can be used to identify the compound and differentiate it from structural isomers which may exhibit different fragmentation patterns due to the varied placement of the substituent. nih.gov
Ion
Predicted Fragmentation Pathway
[M+H]⁺
Protonated parent molecule
[M+H - C₂H₅]⁺
Loss of the ethyl group from the ester
[M+H - C₂H₄]⁺
Loss of ethylene from the ester
[M+H - •COOC₂H₅]⁺
Loss of the ethoxycarbonyl radical
[6-aminoindazole+H]⁺
Cleavage of the N1-CH₂ bond
X-ray Crystallography for Definitive Solid-State Structural Assignment of Indazole Derivatives
The crystal structure of the closely related precursor, ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, has been determined. researchgate.net In this structure, the asymmetric unit comprises two independent molecules. The analysis reveals key structural features, such as the planarity of the indazole ring system and the orientation of the ethyl acetate and nitro substituents. researchgate.net Similarly, the crystal structure of the N2-isomer, ethyl 2-(6-nitro-2H-indazol-2-yl)acetate, has also been reported, showing that the acetate group is nearly perpendicular to the indazole ring. researchgate.net
These crystallographic studies are invaluable for:
Unambiguous Isomer Confirmation: They provide absolute proof of N1 versus N2 substitution, corroborating the assignments made by NMR spectroscopy.
Conformational Analysis: The solid-state conformation, including the torsion angles between the indazole ring and the side chain, is precisely determined.
Intermolecular Interactions: X-ray crystallography reveals the packing of molecules in the crystal lattice, identifying intermolecular forces such as hydrogen bonds and π-π stacking interactions that govern the solid-state architecture. For example, in related benzimidazole (B57391) structures, C—H···O and N—H···O hydrogen bonds link molecules into chains. nih.govresearchgate.net
The crystallographic data for ethyl 2-(6-nitro-1H-indazol-1-yl)acetate provides a strong model for the solid-state structure of its 6-amino analogue.
Compound
Crystal System
Space Group
Key Structural Features
Reference
Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate
Monoclinic
P2₁/c
Two independent molecules in asymmetric unit; C—H···O hydrogen bonds direct packing.
Elucidation of Key Structural Features and Substituent Effects on Biological Activity
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features that govern therapeutic efficacy.
Research has shown that the 1H-indazole-3-amine structure serves as an effective "hinge-binding" fragment, a common motif in kinase inhibitors that anchors the molecule to the ATP-binding site of the target enzyme. mdpi.com In the drug Linifanib, this moiety binds effectively with the hinge region of tyrosine kinase. mdpi.com
The position of substituents plays a critical role. For instance, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target, SAR analysis revealed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov Similarly, in the design of inhibitors for the histone methyltransferases EZH1 and EZH2, the indazole ring was identified as a superior heterocyclic core, and substituents at the N-1 position were found to have a more significant impact on EZH1 potency compared to EZH2. nih.gov
A systematic SAR study on novel ASK1 inhibitors, designed for non-alcoholic steatohepatitis (NASH), led to the discovery of a promising compound, highlighting the importance of methodical structural modification in enhancing biological effect. nih.gov Furthermore, in a series of 5-HT2C receptor agonists, SAR analysis of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives identified a compound with high agonistic activity and selectivity. ebi.ac.uk These examples underscore the principle that targeted substitutions on the indazole core are essential for modulating potency and selectivity against specific biological targets.
Rational Design and Optimization Strategies for Indazole Derivatives
Rational drug design leverages structural information from the biological target to guide the synthesis of more potent and selective inhibitors. For indazole derivatives, this often involves a structure-based approach where the indazole fragment is utilized as a key interacting moiety. biotech-asia.org
One successful strategy involved the structural optimization of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). tandfonline.comnih.gov In this process, the indazole fragment was identified as a suitable "hinge binder" that interacts with the ATP-binding pocket of the kinase. tandfonline.comnih.gov By modifying the inhibitor's structure to better exploit the linkage between fragments and an adjacent hydrophobic pocket, researchers developed novel benzimidazole analogues with potent activity against both wild-type and mutant forms of FLT3. tandfonline.comnih.gov
Fragment-based approaches have also proven effective. For example, 6-azaindazoles were optimized using a fragment-based design to create derivatives with picomolar potency against all three Pim kinases, resulting in a lead compound with good cellular potency and in vivo stability. nih.gov Similarly, structure-guided rational drug design was used to optimize a moderately active Unc-51-like kinase 1 (ULK1) inhibitor, which was initially identified through an in silico screening campaign. This optimization led to significantly more potent inhibitors. nih.gov
In Silico Approaches to Ligand-Target Interactions and Lead Optimization
Computational methods are indispensable tools in modern drug discovery, enabling the rapid evaluation of molecular interactions and the prediction of biological activity. For indazole scaffolds, a variety of in silico techniques are employed to accelerate the design and optimization process.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. aboutscience.eu This method is widely used in the study of indazole derivatives to understand their binding modes and to guide further structural modifications. jocpr.com
Docking studies of novel indazole derivatives against the breast cancer target aromatase enzyme revealed that the most potent compounds formed key interactions with the active site residues Arg115 and Met374. derpharmachemica.com In another study targeting S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) for quorum sensing inhibition, docking simulations showed that all active indazole compounds interacted with a common set of amino acids (ASP197, PHE151, ILE152, GLU172, and MET173), while higher activity correlated with additional interactions with ALA150, PHE335, and VAL171. aboutscience.eu
For FLT3 kinase inhibitors, docking analysis confirmed that the indazole group plays a crucial role in the receptor-ligand complex. nih.gov Specifically, the amino hydrogen of the indazole forms a hydrogen bond with the amide oxygen of Cys694 in the kinase's hinge region, anchoring the inhibitor in the ATP-binding site. nih.gov These simulations provide a structural rationale for the observed activities and guide the rational design of new derivatives. tandfonline.com
Virtual screening (VS) is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This method, often used in conjunction with fragment-based drug design (FBDD), has been successfully applied in indazole research. nih.gov
In one example, an in silico high-throughput screening (HTS) campaign using a published X-ray structure of ULK1 and an in-house chemical library identified a moderately active indazole-based inhibitor. nih.gov This initial hit served as the starting point for a structure-guided optimization effort that yielded significantly more potent compounds. nih.gov
Fragment-based lead discovery (FBLD), which involves screening smaller "fragment" molecules and then growing or combining them into larger lead compounds, has also been employed. An FBLD approach combined with virtual screening and biochemical HTS data led to the discovery of a series of indazole-containing ligands that bind to and inhibit ubiquitin-specific protease 7 (USP7). nih.gov These initial fragment hits were then optimized using structure-based design to produce cell-active molecules with improved properties. nih.gov These approaches allow for the efficient exploration of chemical space and the identification of novel starting points for drug discovery programs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net
For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting Hypoxia-inducible factor-1α (HIF-1α), a target in cancer. nih.gov These models generated steric and electrostatic contour maps, which provide a visual framework for designing new inhibitors with improved potency by indicating where bulky or electron-withdrawing/donating groups would be favorable. nih.gov
In another study, a QSAR model was developed for indazole compounds that inhibit SAH/MTAN-mediated quorum sensing. nih.gov The resulting model could explain and predict a high percentage of the variance in the inhibitory activity of the compounds, demonstrating good predictive power. nih.gov Similarly, 2D-QSAR analysis has been applied to a series of hexahydro-indazole derivatives to model their anti-inflammatory activity, yielding a statistically significant model that brings important structural insight to aid the design of novel agents. researchgate.net These predictive models are valuable tools for prioritizing the synthesis of new compounds and for designing molecules with enhanced biological profiles. nih.govnih.gov
Design and Synthesis of Novel Analogues of this compound for Enhanced Bioactivity
The structure of this compound offers multiple points for chemical modification to generate novel analogues with potentially enhanced biological activity. The design and synthesis of such analogues are guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the compound's pharmacological effects. nih.gov
Key modification strategies would include:
Modification of the Indazole Core: The indazole ring can be substituted at various positions. For instance, introducing hydrophobic groups at the C3 or C6 positions has been shown to be a viable strategy in the design of some anticancer agents. rsc.orgrsc.org The amino group at the C6 position is a key functional handle that can be acylated, alkylated, or used as a point of attachment for diverse chemical moieties to explore new interactions with biological targets.
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, the indazole ring itself could be replaced with a bioisosteric heterocycle like an azaindazole to fine-tune its properties. nih.gov
The synthesis of these new analogues would likely involve multi-step reaction sequences. Common synthetic methodologies for indazole derivatives include cyclization reactions, cross-coupling reactions like the Suzuki or Heck couplings for C-C bond formation, and standard functional group transformations. rsc.orgmdpi.com
Comprehensive In Vitro Biological Profiling and Target Identification for this Specific Indazole Derivative
To unlock the therapeutic potential of this compound and its future analogues, a comprehensive in vitro biological profiling is essential. This process involves screening the compound against a wide range of biological targets to identify its mechanism of action. Given that many indazole derivatives are known to be kinase inhibitors, initial screening would logically focus on this class of enzymes. rsc.orgrsc.org
The profiling would involve a tiered approach:
Broad-Based Screening: The compound would be tested against large panels of kinases and other common drug targets (e.g., G-protein coupled receptors, ion channels, proteases) to identify initial "hits."
Dose-Response Studies: For any identified hits, dose-response assays are conducted to determine the potency of the compound, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. nih.gov
Cell-Based Assays: The activity observed in biochemical assays is then validated in relevant human cancer cell lines or other disease models. These assays, such as cell proliferation assays (e.g., MTT assay), apoptosis assays, and cell migration assays, provide insights into the compound's effect on cellular processes. rsc.orgrsc.org
The table below outlines potential in vitro assays that could be used to profile this compound, based on the known activities of the broader indazole class.
Assay Type
Potential Biological Target Class
Example Targets
Purpose
Biochemical Kinase Assay
Protein Kinases
EGFR, Pim-1, CDK8, ALK
To determine direct inhibitory activity against specific enzymes. nih.gov
Cell Proliferation Assay
Cancer Cell Viability
A549 (Lung), MCF7 (Breast), 4T1 (Breast)
To assess the compound's ability to inhibit cancer cell growth. rsc.orglongdom.org
Apoptosis Assay
Apoptosis Pathway Proteins
Caspase-3, Bax, Bcl-2
To determine if the compound induces programmed cell death in cancer cells. rsc.org
To evaluate potential activity against bacteria, fungi, or protozoa. mdpi.com
Application of Advanced Chemical Biology Techniques for Mechanistic Insights
Once a lead compound demonstrates promising biological activity, advanced chemical biology techniques can be employed to gain deeper mechanistic insights and definitively identify its cellular targets. These methods are crucial for understanding how a molecule exerts its effects and for validating its mechanism of action.
Affinity-Based Methods: A derivative of the lead compound can be synthesized with a tag (e.g., biotin) that allows it to be immobilized on a solid support (like beads). This "bait" is then incubated with cell lysate, and any proteins that bind to it are "pulled down" and identified using mass spectrometry. This technique helps to identify the direct binding partners of the compound.
Photo-Affinity Labeling: In this approach, the compound is modified with a photoreactive group. When introduced to cells or cell lysates and exposed to UV light, the probe covalently crosslinks to its target protein(s). The protein-probe complex can then be isolated and identified, providing direct evidence of a target engagement in a complex biological system.
Activity-Based Protein Profiling (ABPP): ABPP uses active site-directed chemical probes to report on the functional status of entire enzyme families directly in native biological systems. A library of indazole analogues could be screened using ABPP to identify potent and selective inhibitors of a particular enzyme family, such as kinases or proteases.
These sophisticated techniques provide a high degree of confidence in target identification, which is a critical step in the preclinical development of any new therapeutic agent.
Exploration of Novel Therapeutic Areas Based on Indazole Scaffold Potential
The indazole scaffold is a versatile pharmacophore found in compounds developed for a wide range of diseases. nih.govresearchgate.net This broad therapeutic potential suggests that analogues derived from this compound could be explored for applications beyond a single disease area. The established activities of other indazole-containing molecules provide a roadmap for exploring new therapeutic indications.
Therapeutic Area
Biological Rationale and Examples
Oncology
Many indazole derivatives are potent kinase inhibitors that target signaling pathways crucial for cancer cell growth and survival. FDA-approved drugs like Pazopanib are multi-kinase inhibitors used to treat renal cell carcinoma. rsc.orgnih.gov
Anti-inflammatory
Indazole-containing compounds have shown anti-inflammatory properties. nih.govresearchgate.net For example, some derivatives have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. mdpi.com
Antimicrobial
The indazole nucleus is present in molecules with antibacterial, antifungal, and antiprotozoal activity. nih.govmdpi.com Research has demonstrated the efficacy of certain derivatives against pathogens like Giardia intestinalis and Candida albicans. mdpi.com
Neurodegenerative Diseases
Indazole derivatives have been investigated for their potential in treating neurodegenerative diseases, acting on targets within the central nervous system. rsc.org
Anti-HIV
The scaffold has also been incorporated into compounds with anti-HIV activity, highlighting its versatility in targeting viral proteins. nih.govresearchgate.net
By screening a library of analogues derived from this compound against targets relevant to these different disease areas, researchers could uncover novel therapeutic applications.
Integration with High-Throughput Screening for New Pharmacological Leads
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds against a specific biological target. nih.govyoutube.com A library of novel analogues synthesized from this compound would be an ideal starting point for an HTS campaign.
The process would involve several stages:
Library Development: A diverse chemical library would be created based on the synthetic strategies outlined in section 5.1. The diversity of the library is crucial for increasing the chances of finding a "hit."
Assay Miniaturization: The biological assay (e.g., a kinase inhibition assay) is adapted to a miniaturized format (e.g., 384- or 1536-well plates) to make it suitable for robotic automation and to conserve reagents. youtube.com
HTS Campaign: State-of-the-art robotic systems are used to perform the assay on the entire compound library, generating vast amounts of data. youtube.com
Data Analysis and Hit Identification: The data from the screen is analyzed to identify compounds that show significant activity against the target. These initial "hits" are then subjected to further validation. nih.gov
Hit-to-Lead Optimization: The validated hits serve as starting points for a medicinal chemistry program, where their structure is systematically modified to improve potency, selectivity, and drug-like properties, ultimately leading to a potential clinical candidate.
In silico screening, which uses computer models to predict the binding of compounds to a target, can also be used in conjunction with HTS to prioritize which molecules to synthesize and screen, making the process more efficient. nih.govacs.org
Role in Medicinal Chemistry
As a Key Intermediate in the Synthesis of Bioactive Molecules
This compound is a valuable building block because its two functional groups—the 6-amino group and the ethyl acetate (B1210297) side chain—can be independently and selectively modified. The primary aromatic amine is a versatile functional handle that can participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and reductive amination. These reactions allow for the introduction of diverse chemical groups, enabling medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. By varying the substituents attached to the 6-amino position, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
Application in the Development of Kinase Inhibitors
The 6-amino-1H-indazole scaffold is a well-established core structure in the design of kinase inhibitors. The nitrogen atoms in the indazole ring often act as hydrogen bond donors and acceptors, anchoring the molecule into the hinge region of the kinase ATP-binding site.
A prominent example of a therapeutic agent built upon this core is CFI-400945 , a potent and selective inhibitor of Polo-like kinase 4 (PLK4), which has been investigated as a treatment for advanced solid tumors. wipo.intunifiedpatents.com The synthesis of CFI-400945 and other related kinase inhibitors utilizes the 6-amino-1H-indazole framework as the central scaffold. scielo.brsigmaaldrich.com this compound provides an ideal starting point for generating libraries of such inhibitors. The 6-amino group can be functionalized to interact with specific amino acid residues within the kinase active site or to extend into solvent-exposed regions, which can enhance selectivity and improve physical properties. The ethyl acetate group at the N1 position can also be modified or hydrolyzed to a carboxylic acid, providing another point for chemical diversification.
Conclusion
Ethyl 2-(6-amino-1H-indazol-1-yl)acetate represents a specialized yet highly significant molecule within the broader field of indazole chemistry. While not a drug itself, its importance lies in its role as a versatile and strategically designed intermediate. Its synthesis from readily available starting materials and the presence of two distinct functional handles make it an invaluable tool for medicinal chemists. The successful application of the 6-amino-1H-indazole scaffold in the development of potent kinase inhibitors like CFI-400945 underscores the critical contribution of such building blocks to the creation of next-generation targeted therapies for cancer and other diseases.
Table of Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-(6-amino-1H-indazol-1-yl)acetate?
Methodological Answer : The compound is typically synthesized via alkylation of 6-amino-1H-indazole with ethyl 2-chloroacetate under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction at elevated temperatures (60–80°C) for 5–8 hours . Optimization includes monitoring reaction progress via TLC or HPLC to ensure complete substitution.
Reaction Parameters
Conditions
Solvent
DMF
Base
K₂CO₃
Temperature
60–80°C
Reaction Time
5–8 hours
Q. How is the purity of this compound validated in research?
Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C). For example, ¹H NMR should show characteristic signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (OCH₂), and aromatic protons at δ 6.5–8.0 ppm . Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 234.11 for C₁₁H₁₂N₃O₂⁺) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer : Safety Data Sheets (SDS) recommend using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/ingestion. Ethyl 2-(5-nitro-1H-indol-1-yl)acetate analogs require documentation of hazards, emergency contact protocols, and disposal via certified waste management .
Advanced Research Questions
Q. How can reaction parameters be optimized for alkylation of 6-amino-1H-indazole?
R factor : ≤0.05 for high accuracy .
Computational tools (Mercury, Olex2) visualize H-bonding (e.g., N–H⋯O) and π-π stacking .
Q. How to resolve discrepancies in spectroscopic data between experimental and computational models?
Methodological Answer : Cross-validate using:
DFT calculations : Gaussian or ORCA software predicts NMR/IR spectra.
Experimental validation : Adjust for solvent effects (e.g., DMSO-d₆ shifts).
Discrepancies in aromatic proton shifts may arise from tautomerism or crystal packing, requiring combined XRD and NMR analysis .
Q. What mechanistic insights exist for the alkylation of indazole derivatives?
Methodological Answer : The reaction proceeds via SN2 mechanism, where the indazole nitrogen attacks the electrophilic carbon of ethyl 2-chloroacetate. Kinetic studies (e.g., Eyring plots) confirm activation energy (ΔG‡ ≈ 80–90 kJ/mol). Competing pathways (e.g., O- vs. N-alkylation) are minimized using bulky bases like K₂CO₃ .
Data Contradiction Analysis
Q. Conflicting yields reported for similar alkylation reactions: How to address this?
Methodological Answer : Variability arises from:
Impurities in starting materials : Use HPLC-grade reagents.
Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).
Scale effects : Pilot studies (1–5 mmol) vs. bulk synthesis (≥50 mmol) may require adjusted stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.